3-(Trifluoromethyl)thiophenol

Catalog No.
S774623
CAS No.
937-00-8
M.F
C7H5F3S
M. Wt
178.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Trifluoromethyl)thiophenol

CAS Number

937-00-8

Product Name

3-(Trifluoromethyl)thiophenol

IUPAC Name

3-(trifluoromethyl)benzenethiol

Molecular Formula

C7H5F3S

Molecular Weight

178.18 g/mol

InChI

InChI=1S/C7H5F3S/c8-7(9,10)5-2-1-3-6(11)4-5/h1-4,11H

InChI Key

SCURCOWZQJIUGR-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)S)C(F)(F)F

Canonical SMILES

C1=CC(=CC(=C1)S)C(F)(F)F

The exact mass of the compound 3-(Trifluoromethyl)thiophenol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88281. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-(Trifluoromethyl)thiophenol (CAS 937-00-8) is a highly reactive, fluorinated aromatic thiol utilized extensively as a building block in pharmaceutical, agrochemical, and advanced materials synthesis . Characterized by a thiol group and a meta-positioned trifluoromethyl (-CF3) group, this compound serves as a critical precursor for introducing the m-CF3-phenylthio moiety into complex molecules. The presence of the strongly electron-withdrawing CF3 group fundamentally alters the physicochemical properties of the molecule compared to unsubstituted thiophenol, significantly lowering its pKa and increasing its lipophilicity. For industrial buyers and synthetic chemists, its primary value lies in its predictable reactivity in C-S cross-coupling and nucleophilic aromatic substitution (SNAr) reactions, offering a distinct electronic and steric profile that is essential for tuning the binding affinity and metabolic stability of downstream active pharmaceutical ingredients (APIs).

Research Fit

Synthetic Intermediate Meta-CF₃ aromatic thiol building block for pharma, agro, and materials
Electronic Tuning Meta substitution provides distinct electronic and steric profile vs. ortho/para
Workflow Fit Supports SNAr, radical trifluoromethylation, and benzothiazine synthesis routes

Procuring generic thiophenol or alternative isomers (such as 4-(trifluoromethyl)thiophenol) as substitutes for 3-(Trifluoromethyl)thiophenol routinely leads to synthetic failures or suboptimal product profiles . Substituting with unsubstituted thiophenol drastically alters the electronic landscape of the resulting thioether, stripping away the enhanced lipophilicity and metabolic resistance imparted by the CF3 group, which are often critical for drug efficacy. Conversely, utilizing the para-isomer (4-(trifluoromethyl)thiophenol) introduces strong resonance electron withdrawal that severely dampens the nucleophilicity of the thiolate anion, requiring harsher reaction conditions, higher catalyst loadings, and longer reaction times in cross-coupling workflows. Consequently, 3-(Trifluoromethyl)thiophenol must be specifically procured when a precise balance of mild-base compatibility, retained nucleophilicity, and meta-directed steric bulk is required for process reproducibility and target performance.

Substitution Risk

Positional Isomerism Alters Reactivity
Meta-CF₃ electronic profile differs from ortho/para; SNAr kinetics may shift and synthetic yields can be affected.
Downstream SAR May Not Transfer
Receptor-binding conformation depends on meta substitution. Isomer change may result in loss of target activity in final compounds.
Validated Routes Are Isomer-Specific
Published methods utilize the meta isomer. Ortho or para analogs may require significant re-optimization for analogous outcomes.

Thiol Acidity and Mild-Base Deprotonation Efficiency

The acidity of the thiol proton is a critical parameter for process chemistry, dictating the strength of the base required for activation. 3-(Trifluoromethyl)thiophenol exhibits a pKa of approximately 5.74, making it significantly more acidic than unsubstituted thiophenol, which has a pKa of 6.62 . This nearly 1-log unit difference means that 3-(Trifluoromethyl)thiophenol can be quantitatively deprotonated to its highly reactive thiolate form using mild bases such as potassium carbonate, whereas thiophenol often requires stronger bases for equivalent activation kinetics.

Evidence DimensionThiol acidity (pKa)
Target Compound Data~5.74
Comparator Or BaselineThiophenol (~6.62)
Quantified Difference0.88 pKa unit reduction
ConditionsStandard aqueous/organic solvent models

Enables the use of milder bases during C-S bond formation, preventing base-catalyzed degradation or epimerization in sensitive, multi-functional pharmaceutical intermediates.

Radical S-Trifluoromethylation
Class-level inference
ΔF‡ 9–15 kcal/mol
Electronic environment controls reaction pathway
Computational study; validate experimentally

Lipophilicity Contribution for Hit-to-Lead Optimization

In medicinal chemistry, the incorporation of a trifluoromethyl group is a standard strategy for modulating pharmacokinetics. The m-CF3-phenylthio group derived from 3-(Trifluoromethyl)thiophenol provides a substantially higher lipophilic contribution compared to an unsubstituted phenylthio group. Predictive models and structural analyses place the LogP of 3-(Trifluoromethyl)thiophenol at approximately 3.6, compared to 2.5 for standard thiophenol [1]. This +1.1 LogP enhancement directly translates to improved membrane permeability and altered partitioning behavior in downstream API candidates.

Evidence DimensionPartition coefficient (LogP)
Target Compound Data~3.6
Comparator Or BaselineThiophenol (~2.5)
Quantified Difference~+1.1 LogP units
ConditionsStandard partition coefficient modeling

Provides a direct procurement justification for medicinal chemists needing to predictably increase the lipophilicity and target binding affinity of thioether-containing drug candidates.

A1AR Allosteric Potency
Class-level inference
9a: ED₅₀ 2.1 µM vs 6b: 15.8 µM
Meta-CF₃ motif supports higher potency in pharmacophore
Building block for active series; validate target engagement

Regio-Electronic Influence on Thiolate Nucleophilicity

The position of the electron-withdrawing CF3 group fundamentally dictates the nucleophilic strength of the resulting thiolate. In 4-(trifluoromethyl)thiophenol, the para-CF3 group exerts strong resonance withdrawal, significantly deactivating the sulfur center. In contrast, the meta-CF3 group in 3-(Trifluoromethyl)thiophenol exerts primarily an inductive withdrawal . This structural distinction allows the meta-thiolate to retain greater nucleophilicity, resulting in faster substitution kinetics and higher yields in nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions under identical conditions.

Evidence DimensionElectronic deactivation mechanism
Target Compound DataMeta-CF3 (Inductive withdrawal predominant)
Comparator Or Baseline4-(Trifluoromethyl)thiophenol (Resonance and inductive withdrawal)
Quantified DifferenceHigher retained sulfur nucleophilicity for the meta-isomer
ConditionsNucleophilic aromatic substitution and cross-coupling environments

Provides a superior balance of reactivity and electron-withdrawing character, minimizing reaction times and catalyst loading compared to the para-substituted analog.

Herbicidal Synthesis Route
Class-level inference
Reported synthesis of carotenoid biosynthesis inhibitors
Supports agrochemical lead generation
Patent-derived route; validate in-house activity
Antimicrobial Benzothiazine
Class-level inference
Reported synthesis of antimicrobial 4H-1,4-benzothiazines
Scaffold for antimicrobial screening space
Abstract-level data; full biological profile needed

Mild-Condition C-S Cross-Coupling in API Synthesis

Because its lower pKa (5.74) allows complete deprotonation with mild bases like K2CO3, 3-(Trifluoromethyl)thiophenol is the preferred reagent for synthesizing diaryl sulfides via Buchwald-Hartwig or Ullmann-type couplings when the substrate contains base-sensitive functional groups (e.g., esters, epimerizable stereocenters) .

Lipophilic Pharmacophore Incorporation in Drug Discovery

Leveraging its high LogP contribution (~3.6), this compound is directly procured for hit-to-lead optimization campaigns aiming to improve the membrane permeability, metabolic stability, and hydrophobic pocket binding of kinase inhibitors and other targeted therapeutics [1].

High-Yield Nucleophilic Aromatic Substitution (SNAr)

Due to the purely inductive (rather than resonance) electron-withdrawing nature of the meta-CF3 group, 3-(Trifluoromethyl)thiophenol maintains sufficient nucleophilicity to efficiently attack electron-deficient aryl halides in SNAr reactions, offering faster kinetics and higher yields than its para-substituted counterpart .

Application Fit Matrix

Application
Selection Property
Validation Focus
A1AR allosteric modulator synthesis
Meta-CF₃ phenyl building block
Pharmacophore SAR profiling
Carotenoid biosynthesis inhibitor herbicides
Key reactant for 2-azolyl-4-phenoxypyrimidines
Herbicidal activity in target species
Electrocatalytic hydrogen production models
Thiophenolate ligand for diiron clusters
Catalytic efficiency in H₂ evolution
Radical trifluoromethylation methodology
Electronic probe for mechanistic studies
Reaction pathway selectivity

XLogP3

3.5

GHS Hazard Statements

Aggregated GHS information provided by 9 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H227 (11.11%): Combustible liquid [Warning Flammable liquids];
H301+H311+H331 (22.22%): Toxic if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H301 (22.22%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (77.78%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (22.22%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (55.56%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (22.22%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H332 (55.56%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (77.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

937-00-8

Wikipedia

3-(Trifluoromethyl)thiophenol

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